![molecular formula C18H17N5S2 B14374563 N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline CAS No. 90850-70-7](/img/structure/B14374563.png)
N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline typically involves a multi-step process:
Diazotization: The starting material, N,N-diethylaniline, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-isothiocyanato-1,3-benzothiazole under controlled conditions to form the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products Formed
Oxidation: Products may include nitroso and nitro derivatives.
Reduction: Amines are the primary products.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and a reagent in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including anti-cancer and anti-bacterial activities.
Industry: Utilized in the production of colored materials, such as textiles and inks.
Mechanism of Action
The mechanism by which N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline exerts its effects involves its interaction with biological molecules. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. The azo group can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-4-(phenyldiazenyl)aniline: Another azo dye with similar structural features but different substituents.
N,N-Diethyl-4-(p-pentafluorosulfanylbenzenediazenyl)aniline: A fluorinated azo compound with unique chemical properties.
Properties
CAS No. |
90850-70-7 |
|---|---|
Molecular Formula |
C18H17N5S2 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H17N5S2/c1-3-23(4-2)15-8-5-13(6-9-15)21-22-18-20-16-10-7-14(19-12-24)11-17(16)25-18/h5-11H,3-4H2,1-2H3 |
InChI Key |
OQRQQZIVZHAZDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


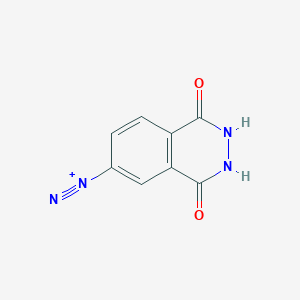
![1-[2-(2,6-Dimethylhept-6-en-2-yl)-3-methylcycloprop-2-en-1-yl]ethan-1-one](/img/structure/B14374491.png)
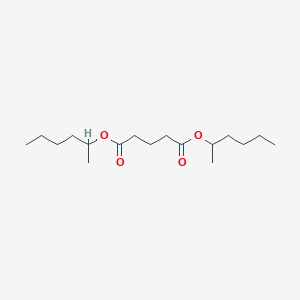
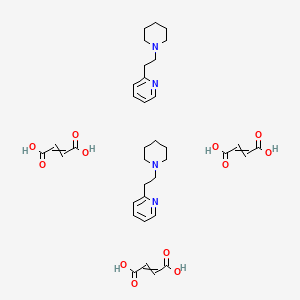
![N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14374503.png)
![2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14374507.png)
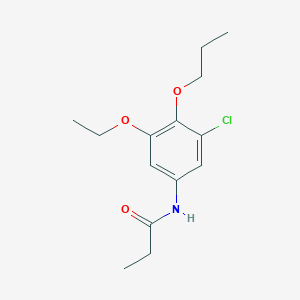
![3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride](/img/structure/B14374523.png)
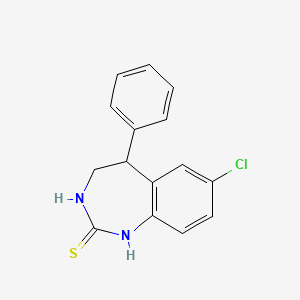
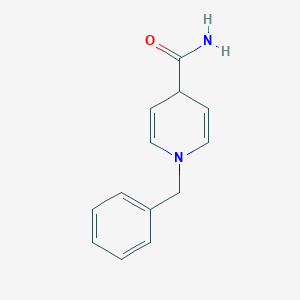
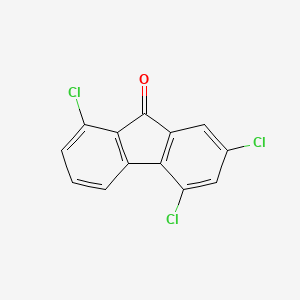
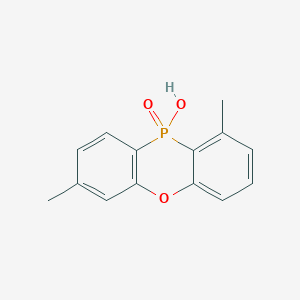
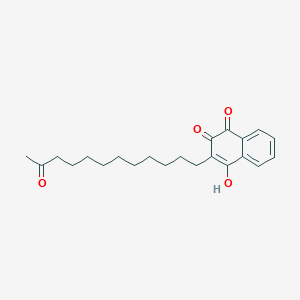
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(diphenylmethyl)glycine](/img/structure/B14374556.png)
